Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)-
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Overview
Description
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is a complex organic compound that features a morpholine ring substituted with a 3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- typically involves the following steps:
Formation of the Benzofuran Derivative: The initial step involves the synthesis of the 2-ethyl-3-benzofuran derivative. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Alkylation: The benzofuran derivative is then subjected to alkylation with a suitable alkylating agent to introduce the ethyl group at the 2-position.
Amination: The alkylated benzofuran is then reacted with an amine, such as 3-aminopropylmorpholine, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted morpholine derivatives with varied functional groups.
Scientific Research Applications
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds with similar morpholine ring structures but different substituents.
Benzofuran Derivatives: Compounds with benzofuran rings and varied functional groups.
Uniqueness
Morpholine, 4-(3-(((2-ethyl-3-benzofuranyl)methyl)amino)propyl)- is unique due to its specific combination of a morpholine ring and a benzofuran derivative, which imparts distinct chemical and biological properties
Properties
CAS No. |
95618-22-7 |
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Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(2-ethyl-1-benzofuran-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H26N2O2/c1-2-17-16(15-6-3-4-7-18(15)22-17)14-19-8-5-9-20-10-12-21-13-11-20/h3-4,6-7,19H,2,5,8-14H2,1H3 |
InChI Key |
FOXIIZUECLRHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CNCCCN3CCOCC3 |
Origin of Product |
United States |
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